2-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
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Overview
Description
2-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a complex organic compound that belongs to the class of fluorinated heterocyclic compounds. This compound is characterized by the presence of a fluorine atom, a thiadiazole ring, and a pyridine ring, which contribute to its unique chemical properties. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole and pyridine rings. One common method involves the nucleophilic substitution reaction of pyridines containing leaving groups (such as halogens) with fluorides of alkaline metals, hydrofluoric acid, or other fluorinating agents . The reaction conditions often require the use of polar aprotic solvents and elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and other substituents on the aromatic rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide has several scientific research applications, including:
Biology: Its biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups on the molecule can form strong interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target, but common mechanisms include binding to active sites, altering protein conformation, and disrupting cellular processes .
Comparison with Similar Compounds
2-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide can be compared with other similar compounds, such as:
- 4-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
These compounds share structural similarities, such as the presence of fluorine atoms and heterocyclic rings, but differ in their specific substituents and overall structure. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10FN3OS |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-fluoro-N-(7-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C14H10FN3OS/c1-9-6-7-18-12(8-9)16-14(20-18)17-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3 |
InChI Key |
KGRKWYNSGLWYIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)C3=CC=CC=C3F)SN2C=C1 |
Origin of Product |
United States |
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